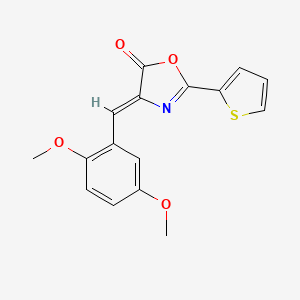

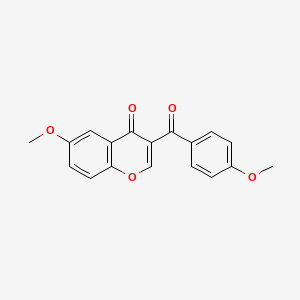

4-(2,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The focus on synthesizing and analyzing oxazolone derivatives, including those with dimethoxybenzylidene and thienyl groups, stems from their potential applications in materials science, pharmacology, and as intermediates in organic synthesis. These compounds are often studied for their unique chemical reactivity, potential biological activity, and photophysical properties.

Synthesis Analysis

The synthesis of oxazolone derivatives typically involves the condensation of amino acids or their derivatives under dehydrating conditions or the cyclization of β-oxo acid derivatives. Techniques may vary based on the substitution patterns desired in the final product. For example, the synthesis of related triazolone and thiazole compounds has been achieved through reactions involving amino triazole with dimethoxybenzaldehyde or similar precursors, indicating a multi-step synthesis approach for obtaining complex oxazolone structures with specific substituents (Xu et al., 2006).

Molecular Structure Analysis

The molecular structure of oxazolone derivatives is characterized by the presence of the oxazolone ring, a lactam structure that imparts rigidity and defines the molecule's reactivity and interaction potential. Structural elucidation often employs techniques like NMR, X-ray crystallography, and computational modeling to determine conformation, substitution effects, and electronic properties. The crystal structure and bioactivity analysis of related compounds, such as 4-(4-formylbenzylidene)-2-phenyloxazol-5(4H)-one, reveal insights into solvatochromism, biological activity, and potential applications in biochemistry (Krawczyk et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

A significant application of this compound lies in its synthesis and the exploration of its reactivity. For instance, derivatives of 1,3-oxazol-5(4H)-one have been synthesized through various reactions, such as the Ugi/Robinson-Gabriel reactions, which provide a concise method for producing 2,4,5-trisubstituted oxazoles. This method involves using 2,4-dimethoxybenzylamine as an ammonia equivalent, demonstrating the flexibility and utility of dimethoxybenzylidene derivatives in synthesizing complex oxazole scaffolds with potential biological activities (Shaw, Xu, & Hulme, 2012).

Antioxidant Activity

The antioxidant abilities of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol have been studied, where compounds exhibited significant free-radical scavenging ability in assays like DPPH and ferric reducing antioxidant power (FRAP). This highlights the potential of dimethoxybenzylidene derivatives in contributing to the development of novel antioxidants (Hussain, 2016).

Antimicrobial and Antiproliferative Properties

Research into the antimicrobial and antiproliferative properties of Schiff bases derived from 1,3,4-thiadiazole compounds, including derivatives with 2,5-dimethoxybenzylidene, has shown significant activity against various pathogens and cancer cell lines. This suggests the potential of these compounds in developing new therapeutic agents (Gür et al., 2020).

Structural Analysis and Bioactivity

The structural analysis and investigation of bioactivity are critical aspects of research on this compound. Studies have explored the conformational analysis, DFT investigations, and molecular docking to predict inhibitory activity against diseases like tuberculosis, offering insights into the design of new drugs with enhanced efficacy (Kumar et al., 2021).

Optical and Physicochemical Properties

Investigations into the optical behavior of similar oxazol-5-one derivatives have provided valuable information on their potential applications in materials science, particularly in the development of compounds with favorable nonlinear optical properties (Song, Wen, & Li, 2004).

Eigenschaften

IUPAC Name |

(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-19-11-5-6-13(20-2)10(8-11)9-12-16(18)21-15(17-12)14-4-3-7-22-14/h3-9H,1-2H3/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPIOELJLANUTB-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-4-(2,5-dimethoxybenzylidene)-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)